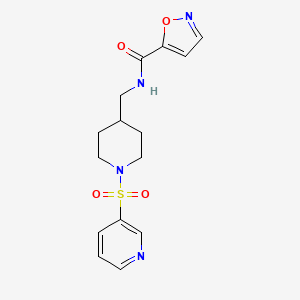

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

Description

N-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole-5-carboxamide core linked to a piperidine ring substituted with a pyridin-3-ylsulfonyl group. This structure combines pharmacophores associated with diverse biological activities, including pesticidal and medicinal properties. Isoxazole derivatives are known for their insecticidal, herbicidal, and antifungal activities, while pyridine and piperidine moieties enhance binding to enzymatic targets such as succinate dehydrogenase (SDH), a common site for fungicidal action .

Properties

IUPAC Name |

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c20-15(14-3-7-18-23-14)17-10-12-4-8-19(9-5-12)24(21,22)13-2-1-6-16-11-13/h1-3,6-7,11-12H,4-5,8-10H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFKUHNACSYSPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=NO2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

Sulfonylation: The piperidine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as pyridine-3-sulfonyl chloride, under basic conditions.

Isoxazole Formation: The isoxazole ring is formed through a cycloaddition reaction involving a nitrile oxide and an alkyne.

Coupling Reaction: The final step involves coupling the sulfonylated piperidine intermediate with the isoxazole carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized at the piperidine ring or the isoxazole ring using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the sulfonyl group or the carboxamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the isoxazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a lactam, while reduction of the sulfonyl group may yield a thiol derivative.

Scientific Research Applications

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide has a wide range of scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a drug candidate, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with various biological targets.

Biology: In biological research, it is used as a tool compound to study cellular pathways and protein interactions.

Industry: The compound’s stability and reactivity make it useful in industrial processes, such as the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with three analogues sharing structural motifs or functional groups.

Table 1: Key Structural and Molecular Comparisons

Key Findings and Implications

Substituent-Driven Activity

- This contrasts with Compound B’s trifluoromethylbenzyl group, which increases lipophilicity and may improve membrane permeability but reduce water solubility.

- Compound C’s methylthio-benzyl group may introduce steric hindrance, altering binding kinetics compared to the target’s pyridinylsulfonyl group.

Isoxazole Positional Isomerism

- The target compound’s isoxazole-5-carboxamide differs from Compound D ’s isoxazole-4-carboxamide. Positional isomerism can drastically alter electronic properties and target specificity. For example, isoxazole-5-carboxamide derivatives are more commonly associated with SDH inhibition, while 4-carboxamide variants may target other enzymes .

Biological Activity

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄O₃S |

| Molecular Weight | 286.32 g/mol |

| CAS Number | 2034349-75-0 |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of Piperidine Moiety : Cyclization of 1,2-diamine derivatives with sulfonium salts.

- Sulfonylation : Reaction of the piperidine with pyridine-3-sulfonyl chloride under basic conditions.

- Coupling with Isoxazole : Final coupling with isoxazole derivatives using coupling reagents like EDCI and HOBt in the presence of a base.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, which suggests potential applications in treating inflammatory diseases. In vitro assays demonstrated reduced levels of TNF-alpha and IL-6 in treated cells, highlighting its therapeutic potential for conditions characterized by chronic inflammation.

Antimicrobial Activity

This compound has been evaluated for antimicrobial activity against various bacterial strains. Preliminary results indicate moderate to high efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine and isoxazole moieties have been explored to enhance potency and selectivity. For instance, substituting different groups on the pyridine ring has yielded derivatives with improved anticancer efficacy.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Breast Cancer Cell Lines : A study assessed the cytotoxic effects of various derivatives on MCF-7 and MDA-MB-231 cells, revealing that specific modifications significantly increased potency compared to the parent compound.

- Anti-inflammatory Assays : Another study evaluated the compound's ability to inhibit LPS-induced inflammation in macrophages, showing a marked reduction in nitric oxide production.

- Antimicrobial Testing : A series of tests against common pathogens demonstrated that certain derivatives possess enhanced antimicrobial properties compared to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.